8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one
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Overview
Description
8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring . This specific compound is characterized by the presence of a bromomethyl group at the 8th position and a methyl group at the 4th position on the furobenzopyran structure.
Preparation Methods
The synthesis of 8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one can be achieved through various synthetic routes. One common method involves the bromination of a precursor compound, such as 4-methyl-2H-furo2,3-hbenzopyran-2-one, using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent like dichloromethane and a catalyst such as iron(III) bromide to facilitate the bromination process.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, including temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or hydrogenated products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of their function.
Comparison with Similar Compounds
8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one can be compared with other similar compounds, such as:
- 4-Methyl-2H-furo2,3-hbenzopyran-2-one : Lacks the bromomethyl group, making it less reactive in substitution reactions.
- 8-(Chloromethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one : Similar structure but with a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and biological activity.
- 8-(Bromomethyl)-2H-furo 2,3-hbenzopyran-2-one : Lacks the methyl group at the 4th position, which may affect its chemical properties and reactivity .
These comparisons highlight the unique structural features and reactivity of 8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
139395-82-7 |
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Molecular Formula |
C13H9BrO3 |
Molecular Weight |
293.11 g/mol |
IUPAC Name |
8-(bromomethyl)-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H9BrO3/c1-7-4-12(15)17-13-9(7)2-3-11-10(13)5-8(6-14)16-11/h2-5H,6H2,1H3 |
InChI Key |
MJBQOIZNCDJDLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)CBr |
Origin of Product |
United States |
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